molecular formula C7H5ClN2 B1355596 2-Chloro-4-methylpyridine-3-carbonitrile CAS No. 65169-38-2

2-Chloro-4-methylpyridine-3-carbonitrile

Cat. No.: B1355596
CAS No.: 65169-38-2
M. Wt: 152.58 g/mol
InChI Key: BXUFVXSRHLSIMN-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It’s known that it can participate in palladium-catalyzed cross-coupling reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methylpyridine-3-carbonitrile. It’s known that the compound should be stored in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methylpyridine-3-carbonitrile typically involves the chlorination of 4-methylpyridine-3-carbonitrile. One common method includes the reaction of 4-methylpyridine-3-carbonitrile with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

C7H6N2+SOCl2C7H5ClN2+SO2+HCl\text{C}_7\text{H}_6\text{N}_2 + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_5\text{ClN}_2 + \text{SO}_2 + \text{HCl} C7​H6​N2​+SOCl2​→C7​H5​ClN2​+SO2​+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Properties

IUPAC Name

2-chloro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUFVXSRHLSIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495838
Record name 2-Chloro-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-38-2
Record name 2-Chloro-4-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65169-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methyl-nicotinonitrile
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Synthesis routes and methods I

Procedure details

14 g (104 mmol) of 3-cyano-4-methylpyridone was slowly added to a mixture of 6.52 g (31.3 mmol) of phosphorus pentachloride and 30 ml (48 g, 313 mmol) of phosphorus oxychloride, followed by stirring at room temperature for 70 minutes and then under reflux with heating for 2 hours. After the reaction mixture was left to stand to cool, it was poured into ice water (400 ml) so that the surplus reagent was decomposed, followed by extraction with 100 ml of dichloromethane three times. The dichloromethane solution was washed with 100 ml of a saturated sodium chloride solution and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 15.1 g of crude crystals of 2-chloro-3-cyano-4-methylpyridine. 1H-NMR (400 MHz, DMSO-d6): δ (ppm) 2.86 (s, 3H), 7.89 (d, J=5.6 Hz, 1H) 8.86 (d, J=5.6 Hz, 1H)
Quantity
14 g
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reactant
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
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[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In accordance with the invention, and as shown in the reaction scheme shown above, the Knoevenagel reaction of acetone (2) with malononitrile (3) gives isopropylidenemalononitrile (4). This is condensed with triethyl orthoformate in acetic acid anhydride to give a mixture of the beta-gamma-unsaturated aldehyde equivalent (5) and the enol ether (6). The mixture of (5) and (6) is ring closed with anhydrous ammonia in ethanol, to give 2-amino-4-methyl-pyridine-carbonitrile (7). The intermediate (7) is converted with sodium nitrite to the diazonium salt which is then treated in situ with water to yield the 2-hydroxy-4-methyl-3-cyanopyridine (8). The 2-hydroxy-pyridine derivative (8) is chlorinated with phosphorus oxychloride to yield 2-chloro-4-methyl-3-pyridinecarbonitrile (9). The nitrile (9) is hydrolyzed in concentrated sulfuric acid to yield 2-chloro-4-methyl-3-carboxamide (10). Finally, the amide (10) is converted via the Hofmann amide degradation reaction (treatment with solution of chlorine or bromine in excess sodium hydroxide by means of hypohalides), in a known per se manner, to the desired end product, 3-amino-2-chloro-4-methylpyridine (1).
Quantity
0 (± 1) mol
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